alpha-Endosulfan D4

Description

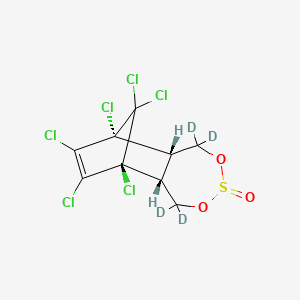

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Endosulfan, including its isomers such as Endosulfan-I-D4, is a broad-spectrum organochlorine pesticide. It is designed to selectively affect pests without causing harm to non-target organisms. Achieving absolute specificity in biological systems is a persisting challenge. Endosulfan is known to be a potential endocrine disruptor.

Mode of Action

Endosulfan’s mode of action involves inducing DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends. This damage is primarily induced via the production of reactive oxygen species (ROS). Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment.

Biochemical Pathways

Endosulfan affects several biochemical pathways. It induces ROS-mediated DNA damage in cells, which triggers a DNA damage response. While the classical Non-Homologous End Joining (NHEJ) pathway is altered and up-regulated, deletion and mutation-prone Microhomology-Mediated End Joining (MMEJ) is favored, most likely due to differential protein expression.

Result of Action

Endosulfan’s action results in several molecular and cellular effects. Apart from reducing fertility levels in male animals, it induces DNA damage. It also causes a higher degree of degeneration in the reproductive organ of Swiss albino mice. In testis of Endosulfan treated mice, there is significant damage and reduction in the tissue of seminiferous tubules and primordial germ cells.

Analyse Biochimique

Biochemical Properties

Endosulfan-I-D4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to cause DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends. This suggests that Endosulfan-I-D4 may interact with DNA repair enzymes and proteins involved in the DNA damage response.

Cellular Effects

Endosulfan-I-D4 has been shown to have significant effects on various types of cells and cellular processes. It reduces fertility levels in male animals and induces DNA damage that triggers compromised DNA damage response. It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Endosulfan-I-D4 involves its interaction with DNA, leading to DNA damage. This damage triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends. This suggests that Endosulfan-I-D4 may bind to DNA and interfere with the normal functioning of DNA repair enzymes.

Temporal Effects in Laboratory Settings

Endosulfan-I-D4 shows changes in its effects over time in laboratory settings. After 20 days of experiment, endosulfan isomers removal efficiencies were increased to 89.24–97.62 % through bioremediation. This suggests that Endosulfan-I-D4 may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Endosulfan-I-D4 vary with different dosages in animal models. It has been shown to reduce fertility levels in male animals and induce DNA damage. High doses of Endosulfan-I-D4 can lead to significant reproductive damage in both male and female Swiss albino mice groups.

Metabolic Pathways

Endosulfan-I-D4 is involved in several metabolic pathways. It has been shown to affect amino acid metabolism, energy metabolism, and lipid metabolism. This suggests that Endosulfan-I-D4 may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

Endosulfan-I-D4 is transported and distributed within cells and tissues. It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water. This suggests that Endosulfan-I-D4 may interact with transporters or binding proteins and affect its localization or accumulation.

Activité Biologique

Alpha-Endosulfan D4 is a significant isomer of endosulfan, a widely used organochlorine pesticide. This article delves into its biological activity, focusing on its toxicological effects, metabolic pathways, and environmental impacts based on diverse research studies.

Alpha-Endosulfan (C9H6Cl6O3S) is characterized by its cream to brown solid form, often appearing as crystals or flakes. It has a distinctive turpentine-like odor and is part of a class of compounds known for their neurotoxic properties. The structure of alpha-endosulfan includes multiple chlorine atoms, contributing to its persistent nature in the environment.

Toxicological Effects

The biological activity of this compound is primarily linked to its neurotoxic effects. Studies have shown that it can cause significant alterations in neurological functions due to its action as a central nervous system (CNS) stimulant. The following table summarizes key toxicological findings from various studies:

Metabolism and Excretion

Alpha-endosulfan undergoes extensive metabolism in mammals, primarily through the formation of endosulfan sulfate and diol metabolites. Research indicates that:

- Absorption : Approximately 60-70% absorption occurs from the gastrointestinal tract after oral administration.

- Excretion : Most metabolites are excreted in feces, with only trace amounts detected in urine. For example, after a single dose of 4 mg/kg, 85% was excreted within 120 hours .

The following table illustrates the metabolic pathways and tissue distribution of alpha-endosulfan:

| Metabolite | Detected In | Concentration (ppm) |

|---|---|---|

| Endosulfan sulfate | Liver, fat, kidneys | Up to 1.1 in liver |

| Diol metabolite | Urine | Trace amounts |

| Residues | Spleen, lungs | Varies by study |

Environmental Impact

Alpha-endosulfan is recognized for its persistence in the environment and potential for bioaccumulation. Studies have shown that it can travel long distances through air and water, affecting remote ecosystems such as the Arctic. The compound has been detected in various biota with notable bioaccumulation factors:

- Bioaccumulation : High levels found in zooplankton and fish species; factors exceeding to .

- Ecotoxicity : Significant reproductive and developmental effects observed in non-target organisms, including birds and aquatic life .

Case Studies

A review of case studies highlights the implications of alpha-endosulfan on both human health and environmental safety:

- Human Health Risks : Acute exposure has shown elevated risks among agricultural workers handling endosulfan products, with children being particularly vulnerable due to higher dietary exposure estimates .

- Ecological Assessments : Long-term monitoring has revealed persistent residues in sediments and biota across various ecosystems, raising concerns about ongoing use and regulatory measures .

Comparaison Avec Des Composés Similaires

Chemical Structure and Isomerism

Alpha-Endosulfan vs. Beta-Endosulfan :

Alpha- and beta-endosulfan are diastereomers differing in spatial configuration. Alpha-endosulfan has a cis orientation of the sulfite group relative to the fused bicyclic ring, while beta-endosulfan adopts a trans configuration . This structural variance impacts physicochemical properties:Endosulfan Sulfate :

A persistent oxidation metabolite of both isomers, endosulfan sulfate (C₉H₆Cl₆O₄S) exhibits comparable or greater toxicity to aquatic organisms .

Table 1: Key Chemical Properties

Environmental Behavior and Persistence

- Atmospheric Transport :

Alpha-endosulfan’s volatility facilitates long-range transport, detected in Arctic ice cores and marine biota despite regional bans . Beta-endosulfan, less volatile, isomerizes to alpha in the atmosphere, further amplifying alpha’s environmental footprint . - Bioaccumulation :

Alpha-endosulfan shows bioaccumulation factors >10³–10⁷ in Arctic zooplankton and fish, exceeding beta-endosulfan and lindane (gamma-HCH) .

Table 2: Environmental Half-Lives and Bioaccumulation

| Compound | Atmospheric Half-Life | Aquatic Bioaccumulation Factor (BAF) | |

|---|---|---|---|

| Alpha-Endosulfan | Weeks–Months | 10³–10⁷ (Arctic biota) | |

| Beta-Endosulfan | Days | <10³ | |

| Lindane | Days–Weeks | 10²–10³ |

Toxicity Profiles

- Neurotoxicity :

Alpha-endosulfan is 10× more potent than beta in blocking GABAₐ receptors (IC₅₀: 0.4 µM vs. 3.5 µM), inducing hyperexcitability and convulsions . - Aquatic Toxicity :

Alpha-endosulfan is 1.3–58× more toxic than beta to Daphnia magna, rainbow trout (Oncorhynchus mykiss), and Hyalella azteca . Endosulfan sulfate exceeds both isomers in chronic toxicity to fish .

Table 3: Acute Toxicity to Aquatic Organisms

| Organism | LC₅₀ (µg/L) | |||

|---|---|---|---|---|

| Alpha | Beta | Sulfate | ||

| Daphnia magna | 0.8 | 1.0 | 0.5 | |

| Oncorhynchus mykiss | 0.9 | 5.9 | 0.7 | |

| Hyalella azteca | 0.2 | 11.6 | 0.3 |

Analytical Detection and Regulatory Standards

- Monitoring Methods :

Alpha- and beta-endosulfan, along with endosulfan sulfate, are detectable via GC-MS/MS with limits of quantification (LOQ) of 0.01 mg/kg in animal tissues . Alpha-Endosulfan D4 enhances accuracy as an internal standard . - Regulatory Limits :

The US EPA sets acute aquatic life criteria for alpha-endosulfan at 0.034 µg/L (CMC) and 0.0087 µg/L (CCC), though these values apply to the sum of isomers . The WHO MRL for drinking water is 0.01 µg/L, frequently exceeded in agricultural regions .

Regulatory Status and Environmental Impact

- Global Bans :

Endosulfan is banned in 80+ countries, including Nigeria and India, due to its persistence and endocrine-disrupting effects . However, alpha-endosulfan residues persist in sediments and water, detected in 26.3% of Nigerian cocoa-growing areas at 0.03 µg/L (3× above WHO MRL) . - Arctic Contamination : Alpha-endosulfan biomagnifies in Arctic food webs, with biomagnification factors >1 from fish to seals .

Méthodes De Préparation

Adaptation of Parent Compound Synthesis

The synthesis of this compound derives from the well-established route for non-deuterated endosulfan, which involves a Diels-Alder reaction between hexachlorocyclopentadiene (CCl) and cis-butenediol, followed by cyclization with thionyl chloride (SOCl). To incorporate deuterium, modifications are introduced at key stages:

-

Deuterated Starting Materials :

-

Cyclization with Deuterated Reagents :

Solvent-Mediated Deuteration

A patent by CN104413010A describes a solvent-based dehydration method for endosulfan production, which can be adapted for deuterium labeling:

-

Step 1 : Mixing the wet endosulfan intermediate with deuterated organic solvents (e.g., hexane-d) to initiate distillation dehydration.

-

Step 2 : Spray heating or membrane evaporation (e.g., Kestner long-tube evaporator) removes residual protons while preserving deuterium enrichment.

-

Step 3 : Co-complexation with zinc and maneb (manganese ethylene-bis-dithiocarbamate) in deuterated solvents stabilizes the product and minimizes thermal decomposition.

Purification and Stabilization Techniques

Chromatographic Cleanup

Post-synthesis extracts often contain lipidic impurities and byproducts. The Layered Accelerated Solvent Extraction (ASE) method, validated for pesticide recovery in plant matrices, employs Florisil and graphitized carbon black (GCB) to adsorb interferents:

Crystallization and Drying

The CN104413010A patent emphasizes solvent-mediated crystallization to avoid dust formation and thermal degradation:

-

Deuterated Hexane Recrystallization : Enhances isotopic purity by excluding protonated solvent molecules.

-

Vacuum Drying at 20°C : Prevents deuterium loss and maintains structural integrity.

Analytical Validation and Quality Control

Purity Assessment

Recovery Studies

Spike-and-recovery experiments, as detailed in Utah State University’s EDGE extraction study, validate methodological accuracy:

-

Matrix: Alfalfa or citrus leaves spiked with 8 ng/µL this compound.

-

Recovery Rate: 85–105% using ASE/EDGE extraction paired with GC/ECD detection.

Challenges and Mitigation Strategies

Isotopic Exchange Contamination

Q & A

What are the optimal chromatographic conditions for separating alpha-Endosulfan D4 from beta-Endosulfan in environmental samples?

Basic Research Question

To distinguish between alpha- and beta-Endosulfan isomers, gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is commonly used. However, co-elution issues with other chlorinated pesticides in GC-ECD can lead to misidentification . For improved resolution, employ GC-MS with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and a temperature gradient starting at 80°C (2 min hold), ramping to 280°C at 10°C/min. Confirm peaks using selective ion monitoring (SIM) for this compound (m/z 241, 279) and beta-Endosulfan (m/z 254, 339) .

How should EPA water quality criteria for this compound be applied in aquatic toxicity studies?

Basic Research Question

The EPA recommends an acute criterion of 0.22 µg/L and a chronic criterion of 0.034 µg/L for alpha-Endosulfan in freshwater ecosystems, derived from 1980 data . However, these values apply to the sum of alpha- and beta-Endosulfan due to their co-occurrence and analytical interdependence. When designing toxicity assays, use these thresholds as a combined metric and validate via GC-MS to avoid underestimating total Endosulfan exposure .

What experimental designs are suitable for investigating thermal isomerization of beta-Endosulfan to this compound?

Advanced Research Question

Temperature-dependent Raman (TDR) spectroscopy is a robust method to study isomer conversion. Design experiments with controlled heating (e.g., 25–100°C) and monitor bond vibrations (e.g., C-Cl stretches at 340 cm⁻¹ for this compound). Molecular dynamics simulations can complement empirical data by modeling energy barriers (∼45 kJ/mol for beta-to-alpha conversion). Note that this compound does not revert to beta-Endosulfan due to thermodynamic stability .

How can researchers resolve contradictions between field data and laboratory degradation rates for this compound?

Advanced Research Question

Discrepancies often arise from environmental variables (e.g., organic carbon content, microbial activity) not replicated in lab settings. Use tiered validation:

Field Sampling : Measure dissolved organic carbon (DOC) and pH, as DOC reduces bioavailability of this compound .

Lab Simulations : Spiked sediment/water systems under controlled DOC (e.g., 2–10 mg/L) and temperature conditions.

Statistical Analysis : Apply mixed-effects models to account for covariates like DOC and cross-validate with field degradation rates .

What quality control measures are critical for this compound analysis in Arctic environmental samples?

Advanced Research Question

In Arctic studies, low concentrations (pg/L) require ultra-sensitive methods:

- Use isotope dilution with this compound as an internal standard to correct for matrix effects.

- Validate recovery rates (70–120%) via spiked blanks and compare against certified reference materials (CRMs).

- Avoid GC-ECD alone; confirm results with GC-MS/MS to mitigate false positives from co-eluting pollutants like chlorpyrifos .

How can researchers address analytical interference in quantifying this compound in multi-residue pesticide screens?

Basic Research Question

Interference from compounds like heptachlor epoxide or dicofol is common. Implement two-step resolution:

Sample Cleanup : Use solid-phase extraction (SPE) with Florisil® or ENVI-Carb cartridges.

Chromatographic Separation : Optimize GC run times and employ tandem MS (MS/MS) for selective fragmentation. For example, differentiate this compound (retention time 12.3 min) from dicofol (13.1 min) using a Restek Rxi-5Sil MS column .

What molecular mechanisms explain the environmental persistence of this compound compared to its beta isomer?

Advanced Research Question

this compound exhibits higher persistence due to its stereochemical configuration, which reduces susceptibility to microbial hydrolysis. Computational studies show its dihedral angle (C-O-S-O) is 15° more rigid than beta-Endosulfan, limiting enzymatic access. Field data corroborate this: this compound has a half-life of 60–90 days in soil vs. 20–30 days for beta-Endosulfan .

How should statistical significance be reported in studies comparing this compound concentrations across ecosystems?

Basic Research Question

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overemphasizing significance. For longitudinal studies, apply repeated-measures ANOVA with Greenhouse-Geisser correction. Always include confidence intervals (95% CI) for mean concentrations .

What protocols ensure reproducibility in this compound extraction from biological tissues?

Advanced Research Question

For tissues (e.g., fish muscle), use accelerated solvent extraction (ASE) at 100°C with hexane:acetone (1:1). Centrifuge extracts at 10,000×g and pass through a 0.22-µm PTFE filter. Validate with spike-recovery experiments (n=5 replicates) and document lipid content, as Endosulfan bioaccumulates in fatty matrices .

How can isotopic labeling (e.g., D4) improve tracer studies of alpha-Endosulfan degradation pathways?

Advanced Research Question

Deuterated this compound allows precise tracking of degradation metabolites (e.g., Endosulfan sulfate) via LC-HRMS. Design pulse-chase experiments: introduce D4-labeled compound into soil microcosms and monitor δ²H shifts in metabolites. Correct for natural abundance using control samples without D4 labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.